1-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide
Description
1-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an ethanone moiety
Properties
IUPAC Name |
1-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS.BrH/c1-11(21)13-3-2-4-15(9-13)19-17-20-16(10-22-17)12-5-7-14(18)8-6-12;/h2-10H,1H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAWPZINKZOADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the ethanone moiety. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorophenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: This compound shares the chlorophenyl group but differs in its overall structure and functional groups.
4-(4-Fluorophenyl)-1,3-thiazol-2-yl](phenyl)hydrazone hydrobromide: Similar in having a thiazole ring and a phenyl group, but with different substituents.
Uniqueness
1-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
